molecular formula C13H17FO B13220039 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL

1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL

Cat. No.: B13220039
M. Wt: 208.27 g/mol
InChI Key: AZGSFFJSOZLRCY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL is an organic compound characterized by a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL typically involves the reaction of 4-fluorobenzyl chloride with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction to alkanes using hydrogen gas and a palladium catalyst.

    Substitution: Halogenation or nitration reactions facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid

Major Products Formed:

    Oxidation: Formation of 4-fluorophenylcyclohexanone or 4-fluorobenzoic acid

    Reduction: Formation of 1-(4-fluorophenyl)-4-methylcyclohexane

    Substitution: Formation of 1-(4-bromophenyl)-4-methylcyclohexan-1-OL or 1-(4-nitrophenyl)-4-methylcyclohexan-1-OL

Scientific Research Applications

1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)piperazine: Known for its psychoactive properties and use in medicinal chemistry.

    4-(4-Fluorophenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline: Studied for its potential neuroprotective effects.

    1-(4-Fluorophenyl)-2-methylpropan-1-OL: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 1-(4-Fluorophenyl)-4-methylcyclohexan-1-OL is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a fluorophenyl group and a cyclohexanol moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C13H17FO/c1-10-6-8-13(15,9-7-10)11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3

InChI Key

AZGSFFJSOZLRCY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=CC=C(C=C2)F)O

Origin of Product

United States

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